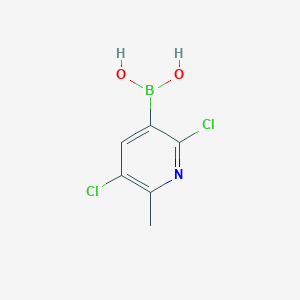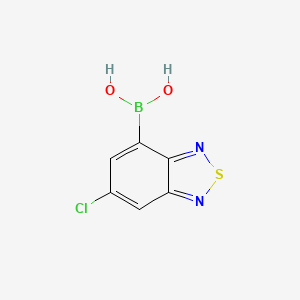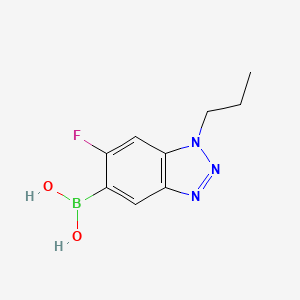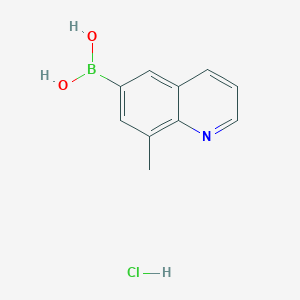![molecular formula C11H13BN2O3 B7954727 [3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7954727.png)
[3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is a chemical compound with the molecular formula C11H13BN2O3. It features a boronic acid group attached to a phenyl ring, which is further substituted with a 5-propyl-1,2,4-oxadiazole moiety.
Preparation Methods
The synthesis of [3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common synthetic route starts with the preparation of the oxadiazole intermediate through cyclization reactions involving hydrazides and carboxylic acids. The phenylboronic acid moiety can then be introduced via Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts under mild conditions .
Chemical Reactions Analysis
[3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water
Scientific Research Applications
[3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s boronic acid group allows it to interact with biological molecules, making it useful in the development of enzyme inhibitors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and sensors
Mechanism of Action
The mechanism of action of [3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that have active sites containing serine or threonine residues. The oxadiazole ring can also interact with various biological targets, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar compounds to [3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid include other boronic acids and oxadiazole derivatives. For example:
Phenylboronic acid: Lacks the oxadiazole ring but shares the boronic acid functionality.
1,2,4-Oxadiazole derivatives:
Properties
IUPAC Name |
[3-(5-propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c1-2-4-10-13-11(14-17-10)8-5-3-6-9(7-8)12(15)16/h3,5-7,15-16H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKGJWDEFXEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NOC(=N2)CCC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3-Cyanopropyl)-3-fluorophenyl]boronic acid](/img/structure/B7954650.png)

![[3-(2-Chlorophenyl)propyl]boronic acid](/img/structure/B7954660.png)
![{2-[(2-Methylpropyl)sulfanyl]pyrimidin-5-yl}boronic acid](/img/structure/B7954672.png)

![{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B7954681.png)
![[2-Chloro-4-(cyanomethyl)phenyl]boronic acid](/img/structure/B7954686.png)

![{3-Ethyl-[1,2,3]triazolo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B7954695.png)
![[3-(Butane-1-sulfinyl)phenyl]boronic acid](/img/structure/B7954705.png)


![(8-Cyano-7-methoxyimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B7954723.png)
![[1-(2-Methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid](/img/structure/B7954730.png)
